2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide
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Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-chlorophenyl isothiocyanate with α-haloketones to form the thiazole ring. This intermediate is then reacted with 2-chloro-5-iodobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The aromatic rings can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring the mechanisms of action of thiazole derivatives and their effects on cellular processes.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
Compared to these similar compounds, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H9Cl2IN2OS |
---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide |
InChI |
InChI=1S/C16H9Cl2IN2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-7-11(19)5-6-13(12)18/h1-8H,(H,20,21,22) |
InChI Key |
UERVMMBPXHTLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl |
Origin of Product |
United States |
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